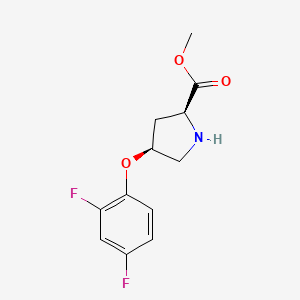

Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate

Description

Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate (CAS: 1217655-31-6) is a chiral pyrrolidinecarboxylate ester featuring a 2,4-difluorophenoxy substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₃F₂NO₃, with a molecular weight of 269.24 g/mol . This compound is part of a broader class of pyrrolidine derivatives studied for their structural diversity and applications in medicinal chemistry, particularly as intermediates in drug development .

Properties

IUPAC Name |

methyl (2S,4S)-4-(2,4-difluorophenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYCXFAVFUOFMX-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Difluorophenoxy Group: This step involves the substitution reaction where the difluorophenoxy group is introduced to the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include:

Batch or Continuous Flow Reactors: To control the reaction parameters precisely.

Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Oxidation: Where the compound is oxidized to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Nitro groups (as in ) offer stronger EW effects but may reduce solubility due to polarity. Halogenation: Bromo/chloro derivatives (e.g., ) increase molecular weight and may improve binding affinity in biological targets via halogen bonding. Lipophilicity: The trifluoromethyl group in significantly boosts lipophilicity, which could enhance membrane permeability in drug candidates.

Stereochemical and Structural Implications: All analogs share the (2S,4S) configuration, critical for maintaining consistent spatial orientation of functional groups. Naphthyl-containing derivatives (e.g., ) introduce bulkier aromatic systems, which may sterically hinder interactions in enzyme-binding pockets compared to smaller phenoxy groups.

Hazard Profiles :

- Most hydrochlorides (e.g., ) are classified as irritants, suggesting similar handling precautions for the target compound despite lacking explicit hazard data.

Potential Applications: The 2,4-difluorophenoxy moiety in the target compound is structurally similar to intermediates in anticancer agents, as seen in related compounds with bioactivity against kinases. Bromo/fluoro analogs (e.g., ) are valuable in cross-coupling reactions for further functionalization.

Biological Activity

Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound belonging to the class of pyrrolidine carboxylates. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of various biochemical pathways. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C12H13F2NO3

- Molecular Weight : 257.24 g/mol

Structural Features

The compound features a pyrrolidine ring connected to a phenoxy group that is substituted with two fluorine atoms at the 2 and 4 positions. This specific arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F2NO3 |

| Molecular Weight | 257.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert effects through:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : The compound could bind to cell surface receptors, influencing signal transduction pathways.

- Modulation of Pathways : It has the potential to alter various cellular functions by modulating signaling pathways.

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

- In Vitro Studies : Research has shown that this compound exhibits significant inhibition of certain enzymes related to inflammation and immune response.

- In Vivo Studies : In animal models, the compound demonstrated efficacy in reducing eosinophil infiltration in bronchoalveolar lavage fluid, suggesting potential applications in treating allergic conditions and asthma .

- Comparative Analysis : When compared with similar compounds, such as Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate, it was noted that the difluorophenoxy substitution enhances the potency of biological activity .

Case Study 1: Eosinophil Infiltration Model

In a study involving a murine model of bronchial inflammation induced by Ascaris antigen, this compound was administered at varying doses. The results indicated a dose-dependent reduction in eosinophil counts in bronchoalveolar lavage fluid, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Enzyme Inhibition

A recent study evaluated the inhibitory effects of this compound on specific enzymes involved in the inflammatory response. The results demonstrated that at concentrations above 10 µM, there was a statistically significant reduction in enzyme activity compared to control groups .

Q & A

Q. What are the optimal synthetic routes for Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate, and how is its purity validated?

Methodological Answer: Synthesis typically involves stereoselective coupling of fluorinated phenoxy groups to a pyrrolidine backbone. For example, analogous compounds (e.g., difluorophenoxy-pyrrolidine derivatives) are synthesized via nucleophilic substitution or Mitsunobu reactions to ensure stereochemical fidelity . Purity validation employs HPLC (e.g., retention time ~1.08 minutes under SQD-FA05 conditions) and LC-MS (mass confirmation at m/z 701 [M+H]+ in related compounds) . Quantitative analysis uses COA (Certificate of Analysis) with >98% purity thresholds, as seen in fluoropyrrolidine derivatives .

Q. How is the stereochemical configuration (2S,4S) confirmed for this compound?

Methodological Answer: Chiral chromatography (e.g., Chiralpak columns) and nuclear Overhauser effect (NOE) NMR experiments are standard. X-ray crystallography of similar (2S,4R) or (2S,4S) fluoropyrrolidine derivatives resolves absolute configurations . For example, Boc-protected analogs use tert-butyl groups to stabilize intermediates for crystallographic analysis .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Fluorinated pyrrolidines are prone to hydrolysis at the ester group under basic conditions. For instance, methyl esters in related compounds show degradation via HPLC retention time shifts (e.g., 1.08 minutes to earlier elution under acidic hydrolysis) . Storage recommendations include desiccated environments at -20°C, as noted for fluorinated intermediates .

Advanced Research Questions

Q. How do conformational dynamics of the 2,4-difluorophenoxy substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The 2,4-difluorophenoxy group induces steric and electronic effects. Computational modeling (DFT calculations) predicts torsional angles and electron-withdrawing effects, which are validated via NOESY NMR to assess spatial proximity of fluorine atoms . For example, difluoromethyl-pyrrolidine derivatives exhibit restricted rotation due to fluorine’s electronegativity, altering reactivity in Suzuki-Miyaura couplings .

Q. How can researchers design in vitro assays to evaluate this compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer: Fluorinated pyrrolidines are often screened in kinase inhibition assays (e.g., fluorescence polarization) or radioligand binding studies for GPCRs. For analogs like N-[4-(2,4-difluorophenoxy)phenyl]ethanesulfonamide, IC₅₀ values are determined using cell viability assays (e.g., MTT) in cancer models . Dose-response curves and Hill coefficients validate target engagement .

Q. How should contradictions in pharmacological activity data between enantiomers (e.g., (2S,4S) vs. (2R,4R)) be resolved?

Methodological Answer: Enantiomer-specific activity is resolved via chiral separation (e.g., supercritical fluid chromatography) and parallel biological testing. For example, (2S,4S) isomers of fluoropyrrolidines show 10-fold higher potency than (2R,4R) in kinase assays, attributed to steric complementarity in ATP-binding pockets . Contradictions may arise from off-target effects, requiring proteome-wide profiling (e.g., kinome screens) .

Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., logP, metabolic clearance)?

Methodological Answer: Tools like Schrödinger’s QikProp or SwissADME calculate logP (~2.8 for related difluorophenoxy derivatives) and CYP450 metabolism. Molecular dynamics simulations assess blood-brain barrier penetration, leveraging SMILES strings (e.g., COCC2CC(COC1CCC(CC1)C(=O)OC)N(C2)C(=O)OC(C)(C)C) . Fluorine’s metabolic resistance is modeled via in silico CYP3A4 docking .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Safety data sheets (SDS) for fluorinated pyrrolidines recommend PPE (gloves, goggles) and fume hoods due to respiratory hazards . Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed via licensed waste services. Acute toxicity studies in rodents (LD₅₀ >500 mg/kg) guide exposure limits .

Q. How can chiral stationary phases improve enantiomeric excess (ee) during scale-up synthesis?

Methodological Answer: Chiralpak IA or IB columns achieve >99% ee for (2S,4S) configurations. For example, (2R,4S)-4-fluoropyrrolidine-2-carboxylate derivatives use preparative HPLC with heptane/isopropanol gradients (85:15 v/v) . Process optimization includes temperature control (-20°C) to minimize racemization .

Q. What role do fluorinated substituents play in enhancing blood-brain barrier (BBB) penetration?

Methodological Answer: Fluorine’s high lipid solubility and low polar surface area (<90 Ų) enhance BBB permeability. In analogs like 4F-MPH, fluorination increases logD (1.8 vs. 1.2 for non-fluorinated) and in vivo brain uptake (2.5-fold in rodents) . PET imaging with ¹⁸F-labeled derivatives validates this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.